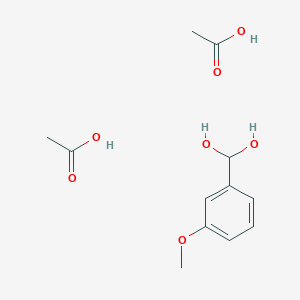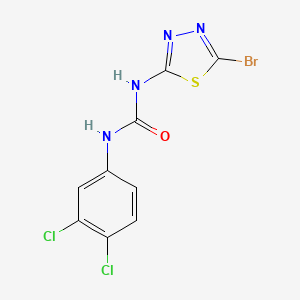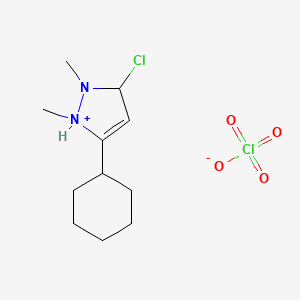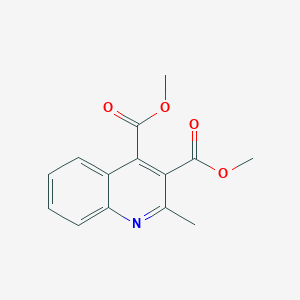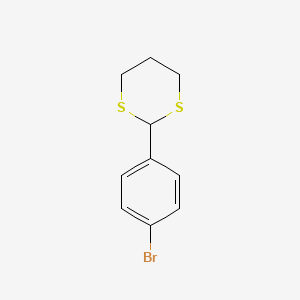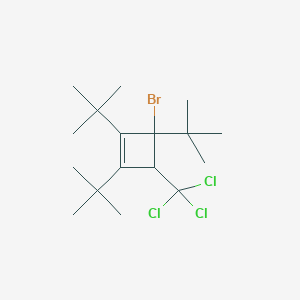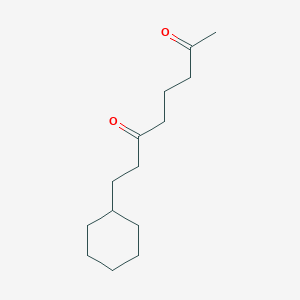
8-Cyclohexyloctane-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Cyclohexyloctane-2,6-dione is an organic compound characterized by a cyclohexyl group attached to an octane chain with two ketone functionalities at the 2nd and 6th positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Cyclohexyloctane-2,6-dione typically involves the alkylation of cyclohexanone followed by a series of oxidation and reduction reactions. One common method includes the use of Grignard reagents to introduce the octane chain, followed by oxidation to form the diketone structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. Catalysts such as palladium or platinum may be employed to facilitate the necessary transformations.
Análisis De Reacciones Químicas
Types of Reactions
8-Cyclohexyloctane-2,6-dione can undergo various chemical reactions, including:
Oxidation: The diketone can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the diketone to diols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
8-Cyclohexyloctane-2,6-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 8-Cyclohexyloctane-2,6-dione involves its interaction with various molecular targets, primarily through its ketone functionalities. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone: A simpler ketone with a cyclohexyl group.
Octane-2,6-dione: A linear diketone without the cyclohexyl group.
Cyclohexylacetone: A compound with a cyclohexyl group and a single ketone functionality.
Uniqueness
8-Cyclohexyloctane-2,6-dione is unique due to the presence of both a cyclohexyl group and two ketone functionalities on an octane chain
Propiedades
Número CAS |
60439-24-9 |
|---|---|
Fórmula molecular |
C14H24O2 |
Peso molecular |
224.34 g/mol |
Nombre IUPAC |
8-cyclohexyloctane-2,6-dione |
InChI |
InChI=1S/C14H24O2/c1-12(15)6-5-9-14(16)11-10-13-7-3-2-4-8-13/h13H,2-11H2,1H3 |
Clave InChI |
DNYNQAMAYALFPU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCCC(=O)CCC1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


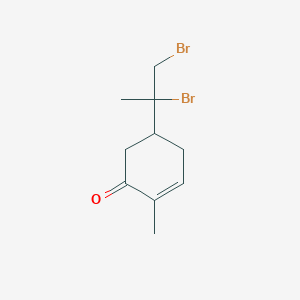
![2H-Indeno[1,2-d]pyrimidin-2-one, 3,5-dihydro-3,5-dimethyl-4-phenyl-](/img/structure/B14607710.png)

![1-[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]-4-methylbenzene](/img/structure/B14607727.png)
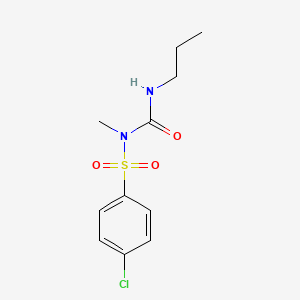
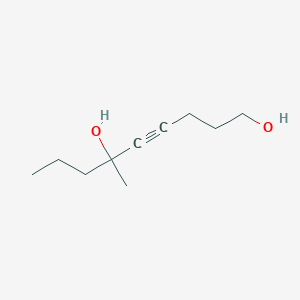
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-chloropropanoate](/img/structure/B14607743.png)
